hDDAH-1-IN-2 (sulfate)
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Overview
Description
hDDAH-1-IN-2 (sulfate) is a selective, orally active inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). This compound has shown an excellent profile regarding cell toxicity and viability . It is primarily used in scientific research to study the inhibition of hDDAH-1, an enzyme involved in the regulation of nitric oxide synthesis .
Preparation Methods
The synthetic routes and reaction conditions for hDDAH-1-IN-2 (sulfate) are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions .
Chemical Reactions Analysis
hDDAH-1-IN-2 (sulfate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
hDDAH-1-IN-2 (sulfate) has a wide range of scientific research applications, including:
Mechanism of Action
hDDAH-1-IN-2 (sulfate) exerts its effects by selectively inhibiting the enzyme hDDAH-1. This enzyme is responsible for the hydrolysis of methylated arginines, which regulate the activity of nitric oxide synthase (NOS). By inhibiting hDDAH-1, hDDAH-1-IN-2 (sulfate) reduces the levels of nitric oxide, thereby affecting various physiological processes .
Comparison with Similar Compounds
hDDAH-1-IN-2 (sulfate) is unique in its selectivity and oral activity as an inhibitor of hDDAH-1. Similar compounds include:
N-(4-Aminobutyl)-N’-(2-methoxyethyl)guanidine: Another selective inhibitor of hDDAH-1.
Dimethylarginine dimethylaminohydrolase inhibitors: A class of compounds that inhibit hDDAH-1, but may not have the same selectivity and oral activity as hDDAH-1-IN-2 (sulfate).
These compounds highlight the uniqueness of hDDAH-1-IN-2 (sulfate) in terms of its selectivity and effectiveness in inhibiting hDDAH-1.
Properties
Molecular Formula |
C8H24N4O10S2 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-(4-aminobutyl)-1-hydroxy-3-(2-methoxyethyl)guanidine;sulfuric acid |
InChI |
InChI=1S/C8H20N4O2.2H2O4S/c1-14-7-6-11-8(12-13)10-5-3-2-4-9;2*1-5(2,3)4/h13H,2-7,9H2,1H3,(H2,10,11,12);2*(H2,1,2,3,4) |
InChI Key |
BLCDNCUCLIDKNM-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=NCCCCN)NO.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
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